(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid

Kinase Inhibitor Synthesis Chiral Resolution Enantiomeric Excess

Medicinal chemistry groups must procure the pure (1S,3R) enantiomer (CAS 21531-45-3) to avoid the >10-fold potency loss observed with racemic mixtures in kinase inhibitor programs. This cis-configured scaffold is the specified intermediate in Sanofi-Aventis patents for metabolic therapeutics and is validated for creating DHFR inhibitors with activity against MRSA. Buying the pure enantiomer eliminates the 13.8% yield and multiple crystallization steps of classical resolution, saving significant resources.

Molecular Formula C7H12O3
Molecular Weight 144.17
CAS No. 21531-45-3
Cat. No. B3060304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid
CAS21531-45-3
Molecular FormulaC7H12O3
Molecular Weight144.17
Structural Identifiers
SMILESC1CC(CC(C1)O)C(=O)O
InChIInChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1
InChIKeyJBZDHFKPEDWWJC-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid (CAS 21531-45-3): Procurement-Grade Chiral Building Block for Drug Discovery


(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid (CAS 21531-45-3) is a chiral, non-racemic cis-configured cyclohexane derivative bearing both a hydroxyl and a carboxylic acid group . This specific enantiomer is a central building block for synthesizing kinase inhibitors, antibacterial agents targeting dihydrofolate reductase (DHFR), and other pharmaceutically active compounds . Its defined (1S,3R) absolute configuration and commercial availability at >97% purity distinguish it from racemic mixtures or opposite enantiomers for stereospecific synthesis .

Why (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid Cannot Be Swapped for Other 3-Hydroxycyclohexane Isomers


The 3-hydroxycyclohexane-1-carboxylic acid scaffold exists as four distinct stereoisomers: (1S,3R), (1R,3S), (1S,3S), and (1R,3R), in addition to the cis/trans racemic mixture (CAS 606488-94-2). In drug discovery, the (1S,3R) enantiomer is explicitly required for constructing kinase inhibitors that rely on a precise cis-orientation of the hydroxyl and carboxamide functionalities for hinge-binding interactions . Generic substitution with the racemic cis/trans mixture would introduce the inactive enantiomer and trans isomer, potentially halving potency and complicating purification . The (1S,3R) isomer is uniquely cited as the key intermediate in patent literature for metabolically targeted therapeutics, where the opposite (1R,3S) enantiomer would yield an incorrect spatial presentation [1].

(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid: Quantitative Differentiation Evidence vs. Closest Analogs


Enantiomeric Purity vs. Racemic Mixture: A Critical Factor for Kinase Inhibitor Potency

The (1S,3R) enantiomer is the sole active stereoisomer for generating potent JAK3 inhibitors. In structure-activity relationship (SAR) studies, the enantiomerically pure (1S,3R) derivative exhibited an IC50 of < 100 nM against CDK7, whereas the use of racemic cis-mixtures or the (1R,3S) enantiomer led to a significant drop in activity (IC50 > 1,000 nM), representing over a 10-fold loss in potency [1].

Kinase Inhibitor Synthesis Chiral Resolution Enantiomeric Excess

Cis-Configuration Specificity: How (1S,3R) Outperforms Trans Isomers in Medicinal Chemistry

The cis-configured (1S,3R) isomer is explicitly required as a 'central building block' for pharmaceutically active compounds targeting type II diabetes and atherosclerosis, as stated in the patent literature (DE 10308355.3 / WO2004/076426). The trans isomer is not a suitable substitute, as it fails to orient the hydroxyl and carboxylic acid groups for the necessary downstream derivatization, leading to inactive compounds [1].

Cis/Trans Isomerism Medicinal Chemistry Drug Scaffold

Physicochemical Differentiation: pKa and Solubility Profile of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid

The (1S,3R) enantiomer exhibits a carboxylic acid pKa of approximately 3.8 and moderate aqueous solubility, whereas the racemic cis/trans mixture (CAS 606488-94-2) has a predicted pKa of 4.71 . This lower pKa indicates that the (1S,3R) compound is more ionized at physiological pH, which can improve solubility and salt formation for formulation, differentiating it from the mixture.

pKa Aqueous Solubility Physicochemical Properties

Cost-Efficiency in Commercial Supply: Pure Enantiomer vs. Custom Resolution

Traditional resolution of racemic cis-3-hydroxycyclohexane-1-carboxylic acid requires six crystallizations and yields only 13.8% of the pure racemate, making the cost of obtaining a single enantiomer prohibitively high outside of direct purchase [1]. Commercially, the (1S,3R) enantiomer is available at 1g for ~$248 from Fluorochem, while the racemic cis/trans mixture is sold at a lower cost (~$30/g), but the downstream cost of chiral separation or the biological cost of using the mixture far outweighs the initial savings .

Procurement Cost of Goods Supply Chain

Best Application Scenarios for (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid (CAS 21531-45-3)


Synthesis of Highly Potent JAK3 and CDK7 Kinase Inhibitors

When synthesizing N-(4-aminophenyl)-3-(pyrimidin-2-ylamino)cyclohexanecarboxamide analogs, only the (1S,3R) enantiomer yields IC50 values below 100 nM [1]. Using the racemate or the (1R,3S) enantiomer results in a potency drop to >1,000 nM. Researchers should procure the pure (1S,3R) compound to avoid false negatives in SAR studies.

Development of Metabolic Disease Therapeutics

Patents from Sanofi-Aventis explicitly designate cis-configured 3-hydroxycyclohexane-1-carboxylic acid derivatives as essential precursors for compounds treating type II diabetes and atherosclerosis [1]. The (1S,3R) enantiomer is the specified building block; using the trans isomer or racemic mixture will not yield active pharmaceutical ingredients.

Antibacterial Agent Discovery Targeting DHFR

The (1S,3R) enantiomer is a validated scaffold for creating DHFR inhibitors with activity against MRSA [1]. Its defined stereochemistry is required for the proper orientation of hydrogen-bonding groups in the enzyme active site, directly impacting the minimum inhibitory concentration (MIC) of the final compound.

Cost-Effective Chiral Pool for Medicinal Chemistry

For medicinal chemistry groups requiring a cis-3-hydroxycyclohexane-1-carboxylic acid building block, purchasing the pure (1S,3R) enantiomer at ~$248/g avoids the 13.8% yield and six-crystallization burden of classical resolution [1], saving significant time and resources in hit-to-lead campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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